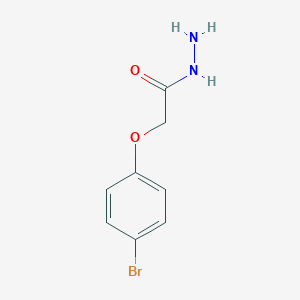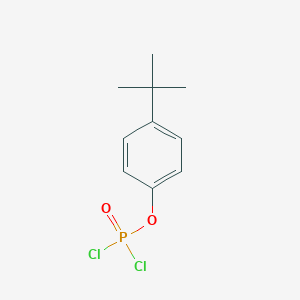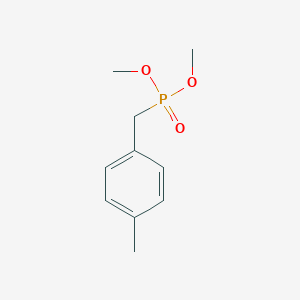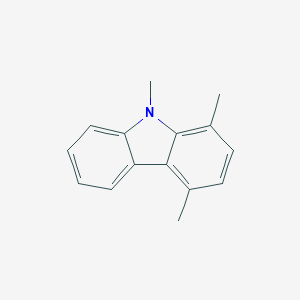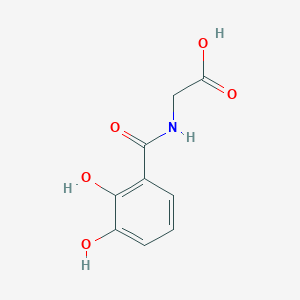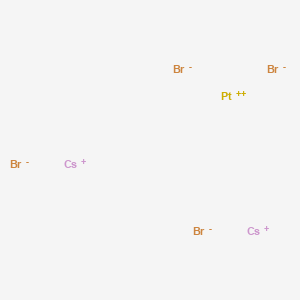
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare platinum-based compound that has been synthesized using various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the interaction of the compound with specific cellular components. It has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
生化和生理效应
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activity of certain enzymes and proteins, leading to the inhibition of bacterial and fungal growth. Furthermore, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its versatility in various fields of research. It has shown promising results in cancer treatment, antibacterial and antifungal applications, and catalysis. Furthermore, it has low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the main limitations of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its complex synthesis process, which makes it challenging to obtain a pure and stable compound. Furthermore, its mechanism of action is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the main areas of research is its potential use in cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy and toxicity in cancer cells. Another area of research is its potential use in antibacterial and antifungal applications. Further studies are needed to optimize its antibacterial and antifungal properties and to understand its mechanism of action. Furthermore, Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has shown potential as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in this field.
合成方法
The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a complex process that involves the reaction of cesium bromide, platinum(II) chloride, and bromine in a specific ratio. The reaction is carried out in a solvent under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a time-consuming and challenging process, but it is essential for obtaining a pure and stable compound.
科学研究应用
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various fields of research. It has shown promising results in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential antibacterial and antifungal properties, as well as its ability to act as a catalyst in various chemical reactions. Furthermore, it has been used in the development of new materials and nanotechnology.
属性
CAS 编号 |
15278-82-7 |
|---|---|
产品名称 |
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- |
分子式 |
Br4Cs2Pt |
分子量 |
780.5 g/mol |
IUPAC 名称 |
dicesium;platinum(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI 键 |
VNANLZNGVFHUHV-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
规范 SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
其他 CAS 编号 |
15278-82-7 |
同义词 |
dicesium tetrabromoplatinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



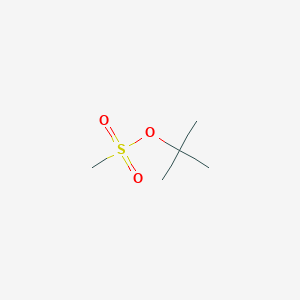
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
